molecular formula C14H10ClN5 B13860089 5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine

5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13860089
M. Wt: 283.71 g/mol
InChI Key: LVWBDKOPIMLNHO-UHFFFAOYSA-N
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Description

5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that combines the structural features of indole and pyrazolo[1,5-a]pyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate indole and pyrazolo[1,5-a]pyrimidine precursors. One common method includes the reaction of 5-chloro-3-ethyl-N-[(1-oxido-3-pyridinyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine with indole derivatives under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidine derivatives and indole-based compounds. For example:

The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C14H10ClN5

Molecular Weight

283.71 g/mol

IUPAC Name

5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C14H10ClN5/c15-12-8-14(20-13(19-12)4-6-17-20)18-10-1-2-11-9(7-10)3-5-16-11/h1-8,16,18H

InChI Key

LVWBDKOPIMLNHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC3=CC(=NC4=CC=NN43)Cl

Origin of Product

United States

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